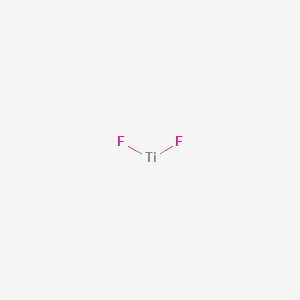
Platinum monosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum monosulfide is a chemical compound composed of platinum and sulfur, with the chemical formula PtS It is a member of the platinum group minerals and is known for its unique physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: Platinum monosulfide can be synthesized through several methods. One common approach involves the direct reaction of platinum and sulfur at high temperatures. The reaction typically occurs in an evacuated silica tube to prevent oxidation and contamination. The reaction conditions often involve temperatures ranging from 950°C to 1100°C .
Industrial Production Methods: In industrial settings, platinum monosulphide is often produced through a metal sulfurization process. This method involves the controlled introduction of sulfur to a platinum-containing substrate, resulting in the formation of a platinum monosulphide film. This process can be scaled up to produce large-area homogeneous films for various applications .
化学反応の分析
Types of Reactions: Platinum monosulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert platinum monosulphide back to its elemental form.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of various platinum compounds.
Major Products Formed: The major products formed from these reactions include platinum oxides, elemental platinum, and various platinum halides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Platinum monosulfide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: this compound nanoparticles have been explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Due to its biocompatibility and unique properties, platinum monosulphide is being investigated for use in cancer therapy and other medical treatments.
作用機序
The mechanism by which platinum monosulphide exerts its effects is primarily through its interaction with other molecules and materials. In catalytic applications, platinum monosulphide acts as a catalyst by providing active sites for chemical reactions to occur. The molecular targets and pathways involved depend on the specific application, but generally, the compound facilitates the breaking and forming of chemical bonds, leading to the desired reaction outcomes .
類似化合物との比較
Platinum disulphide (PtS2): Similar to platinum monosulphide but with a different stoichiometry, leading to distinct physical and chemical properties.
Palladium monosulphide (PdS): Shares similar catalytic properties but differs in terms of reactivity and stability.
Nickel monosulphide (NiS): Another transition metal sulphide with different electronic and catalytic properties.
Uniqueness of Platinum Monosulphide: Platinum monosulfide is unique due to its high stability, excellent catalytic properties, and versatility in various applications. Its ability to form homogeneous films and nanoparticles makes it particularly valuable in advanced material science and nanotechnology .
特性
CAS番号 |
12038-20-9 |
|---|---|
分子式 |
PtS |
分子量 |
227.2 g/mol |
IUPAC名 |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChIキー |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
正規SMILES |
S=[Pt] |
Key on ui other cas no. |
12038-20-9 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)



![1-[2-(2-Carboxyethoxy)ethyl]-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide](/img/structure/B77930.png)



![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
